Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
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Overview
Description
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is a coordination compound with the molecular formula C16H24BF4Ir. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound consists of an iridium center coordinated to two 1,5-cyclooctadiene ligands and a tetrafluoroborate counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The 1,5-cyclooctadiene ligands can be substituted with other ligands such as phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is a common reducing agent.
Substitution: Phosphine ligands are often used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium species.
Substitution: Iridium complexes with different ligands.
Scientific Research Applications
Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .
Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .
Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .
Comparison with Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but contains rhodium instead of iridium.
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: Contains two iridium centers and chloride counterions.
Uniqueness: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to its high catalytic activity and stability. The iridium center provides superior catalytic performance compared to rhodium and other transition metals. The tetrafluoroborate counterion enhances the solubility and stability of the compound in various solvents .
Properties
CAS No. |
35138-23-9 |
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Molecular Formula |
C16H24BF4Ir- |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |
InChI Key |
ZFVHFEXIVQSRNV-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
solubility |
not available |
Origin of Product |
United States |
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